molecular formula C3H5ClN2S B1265835 2-Aminothiazole hydrochloride CAS No. 6142-05-8

2-Aminothiazole hydrochloride

Cat. No.: B1265835
CAS No.: 6142-05-8
M. Wt: 136.6 g/mol
InChI Key: WDJXDOCQCALXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiazole hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. It is a derivative of thiazole, which is a five-membered ring containing both sulfur and nitrogen. This compound is known for its significant biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminothiazole hydrochloride can be synthesized through various methods. One common method involves the reaction of thiourea with an alpha-halo ketone. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and under reflux conditions . Another method involves the condensation of thiourea with an alpha-halo ketone in the presence of iodine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminothiazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminothiazole hydrochloride involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as phosphodiesterase type 5 and cyclooxygenase, by binding to their active sites. This inhibition can lead to anti-inflammatory and anticancer effects. Additionally, it can intercalate with DNA, disrupting the replication and transcription processes, which contributes to its anticancer properties .

Comparison with Similar Compounds

2-Aminothiazole hydrochloride can be compared with other similar compounds, such as:

    Abafungin: An antifungal agent.

    Acotiamide: A gastroprokinetic agent.

    Amiphenazole: A respiratory stimulant.

    Amthamine: A histamine H2 receptor agonist.

    Avatrombopag: A thrombopoietin receptor agonist.

Uniqueness: What sets this compound apart is its broad spectrum of biological activities and its versatility as a synthetic intermediate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJXDOCQCALXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210358
Record name Thiazol-2-ylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-05-8
Record name 2-Thiazolamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6142-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazol-2-ylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazol-2-ylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazol-2-ylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Aminothiazole hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49E82Y26Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiazole hydrochloride
Reactant of Route 2
2-Aminothiazole hydrochloride
Reactant of Route 3
2-Aminothiazole hydrochloride
Reactant of Route 4
2-Aminothiazole hydrochloride
Reactant of Route 5
2-Aminothiazole hydrochloride
Reactant of Route 6
2-Aminothiazole hydrochloride
Customer
Q & A

Q1: Can electrochemical detection be used to measure the concentration of drugs containing the 2-aminothiazole moiety in biological samples?

A1: Yes, electrochemical detection (ED) can be a sensitive method for measuring the concentration of drugs containing the 2-aminothiazole moiety. Research on CBS-113A, a new anti-inflammatory drug containing the 2-aminothiazole group, demonstrated that it undergoes an oxidative process with a diffusion-controlled and reversible mechanism at a glassy carbon electrode. [] This electrochemical behavior allowed for the development of a High-Performance Liquid Chromatography (HPLC) method coupled with ED for quantifying CBS-113A in human plasma. [] This method showed a tenfold increase in sensitivity compared to traditional UV detection. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.